
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate is an organic compound that belongs to the class of benzoates It features a pyridine ring attached to an ethyl chain, which is further connected to a brominated methylbenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-bromo-3-methylbenzoic acid with 2-(pyridin-2-yl)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the benzoate ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of 2-(Pyridin-2-yl)ethyl 4-azido-3-methylbenzoate or 2-(Pyridin-2-yl)ethyl 4-thiocyanato-3-methylbenzoate.
Oxidation: Formation of 2-(Pyridin-2-yl)ethyl 4-bromo-3-carboxybenzoate.
Reduction: Formation of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzyl alcohol.
科学研究应用
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, influencing the activity of the target protein. The bromine atom can also participate in halogen bonding, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
- 2-(Pyridin-2-yl)ethyl 4-chloro-3-methylbenzoate
- 2-(Pyridin-2-yl)ethyl 4-fluoro-3-methylbenzoate
- 2-(Pyridin-2-yl)ethyl 4-iodo-3-methylbenzoate
Uniqueness
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets compared to its chloro, fluoro, or iodo analogs .
属性
CAS 编号 |
920270-48-0 |
|---|---|
分子式 |
C15H14BrNO2 |
分子量 |
320.18 g/mol |
IUPAC 名称 |
2-pyridin-2-ylethyl 4-bromo-3-methylbenzoate |
InChI |
InChI=1S/C15H14BrNO2/c1-11-10-12(5-6-14(11)16)15(18)19-9-7-13-4-2-3-8-17-13/h2-6,8,10H,7,9H2,1H3 |
InChI 键 |
VYBZNSRPXKYNIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)OCCC2=CC=CC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)

![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)


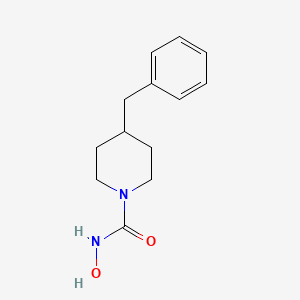
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
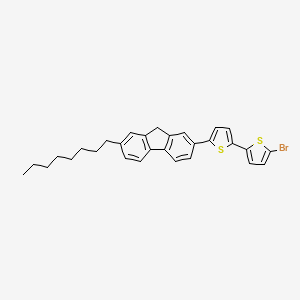
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
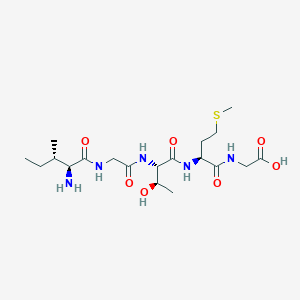
![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
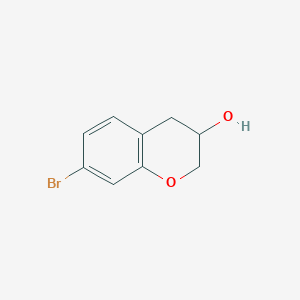
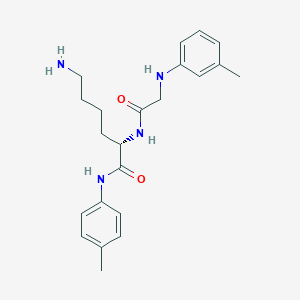
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
